molecular formula C28H30N4O3S B11980945 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11980945
M. Wt: 502.6 g/mol
InChI Key: UFUMLEOFYAUMLS-BWAHOGKJSA-N
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Description

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a morpholine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole and morpholine rings. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can be compared with other compounds containing thiazole, pyrazole, and morpholine rings.
  • Similar compounds include those with slight modifications in their structure, such as different substituents on the phenyl or pyrazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4O3S/c1-3-4-14-35-24-11-10-21(17-20(24)2)26-22(19-32(30-26)23-8-6-5-7-9-23)18-25-27(33)29-28(36-25)31-12-15-34-16-13-31/h5-11,17-19H,3-4,12-16H2,1-2H3/b25-18-

InChI Key

UFUMLEOFYAUMLS-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C

Origin of Product

United States

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